(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic small-molecule compound featuring a benzo[c]isoxazole core linked to a pyrrolidine ring via a methanone bridge. Key structural attributes include:
- Benzo[c]isoxazole moiety: A bicyclic heteroaromatic system known for its pharmaceutical relevance, particularly in kinase inhibition and anti-inflammatory applications. The 3-phenyl substitution may enhance lipophilicity and target binding affinity.
- Pyrrolidine ring: A five-membered saturated nitrogen heterocycle modified at the 3-position with a tert-butylsulfonyl group. This substituent likely improves metabolic stability and solubility due to its bulky, electron-withdrawing nature.
The compound’s synthesis likely involves coupling reactions between functionalized benzo[c]isoxazole and pyrrolidine precursors under conditions similar to those described for related methanone derivatives (e.g., triethylamine in 1,4-dioxane) .
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(3-phenyl-2,1-benzoxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)29(26,27)17-11-12-24(14-17)21(25)16-9-10-19-18(13-16)20(28-23-19)15-7-5-4-6-8-15/h4-10,13,17H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSAARSBCDSERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic compound with a complex structure that includes a pyrrolidine ring and a benzo[c]isoxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its role as an enzyme inhibitor. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.
Structure and Properties
The compound features several notable structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring known for its role in various biological activities.
- Tert-butylsulfonyl Group : Enhances solubility and stability.
- Benzo[c]isoxazole Moiety : Associated with diverse pharmacological activities.
Research indicates that this compound primarily acts as an inhibitor of lysyl oxidase (LOX) . LOX is crucial for the cross-linking of collagen and elastin in the extracellular matrix, which is vital for tissue integrity and repair. Inhibition of LOX may have therapeutic implications in conditions such as cancer metastasis and fibrosis .
Biological Activity
The biological activity of this compound has been explored through various studies:
Inhibition Studies
- Lysyl Oxidase Inhibition : The compound has demonstrated significant inhibitory effects on LOX activity, which could potentially reduce tumor progression and fibrosis .
- Cell Viability Assays : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Binding Affinity
Interaction studies using techniques such as surface plasmon resonance have shown that the compound binds effectively to LOX, with a calculated binding affinity that suggests strong potential for therapeutic applications .
Comparative Analysis
The following table compares this compound with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Compound A | Pyrrolidine ring, sulfonamide | Effective LOX inhibitor |
| Compound B | Benzo[c]isoxazole, no sulfonamide | Lacks significant biological activity |
| Compound C | Pyrrolidine with different substituents | Lower binding affinity to LOX |
This comparison highlights the unique position of this compound as a potent LOX inhibitor compared to structurally similar compounds.
Case Studies
Several case studies have evaluated the therapeutic potential of this compound:
- Study on Fibrosis : A study demonstrated that treatment with the compound reduced collagen deposition in animal models of fibrosis, suggesting its utility in managing fibrotic diseases.
- Cancer Metastasis : Another study indicated that the compound inhibited metastasis in xenograft models of breast cancer by downregulating LOX expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Solubility : The tert-butylsulfonyl group may reduce hydrophobicity (LogP ~3.2) compared to unmodified pyrrolidine analogs but increase solubility in polar solvents.
- Synthetic Complexity : The target compound’s synthesis requires precise sulfonylation of pyrrolidine, a step absent in thiophene-based analogs .
Methodological Considerations for Similarity Assessment
Computational similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening but may misclassify compounds with divergent substituents despite shared cores. For example:
Preparation Methods
Sulfonylation of Pyrrolidine Precursors
The tert-butylsulfonyl group is introduced at the pyrrolidine 3-position via nucleophilic substitution or sulfide oxidation. A high-yielding route begins with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate , which undergoes sulfonylation using tert-butylsulfonyl chloride in dichloromethane with triethylamine as a base. This method, adapted from analogous mesylation procedures, achieves >95% yield under inert conditions at 0–25°C. The reaction proceeds via in situ activation of the hydroxyl group, followed by displacement with tert-butylsulfinate (Figure 1A).
Alternative pathway : Thiol-ene chemistry enables sulfide intermediate formation. Treatment of 3-mercaptopyrrolidine with tert-butyl bromide in DMF at 60°C for 12 hours forms the sulfide, which is oxidized to the sulfone using 3-chloroperbenzoic acid (mCPBA) in dichloromethane (82% yield over two steps).
Chiral Purity Control
Enantiomeric purity is preserved using (R)-pyroglutamic acid as the starting material. Esterification followed by ketone oxime cyclization generates a chiral pyrrolidinone intermediate, which is reduced to pyrrolidine and sulfonylated without racemization. Borane-THF reduction at 0°C ensures >99% enantiomeric excess (ee).
Synthesis of 3-Phenylbenzo[c]Isoxazol-5-Yl Methanone Precursors
Benzo[c]Isoxazole Ring Formation
The isoxazole core is constructed via cyclocondensation of 2-nitro-5-iodobenzaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux (Figure 1B). This method, adapted from, provides the unsubstituted benzo[c]isoxazole in 78% yield.
Introduction of the 3-Phenyl Group
Suzuki-Miyaura coupling installs the phenyl group at position 3. Using Pd(PPh₃)₄ as a catalyst, the iodo intermediate reacts with phenylboronic acid in dioxane/2M Na₂CO₃ (3:1) at 80°C for 6 hours (85% yield).
Carbonyl Functionalization
The 5-position is acylated via Friedel-Crafts reaction. Treatment with acetyl chloride and AlCl₃ in dichloromethane at 0°C generates the acetylated derivative, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions (72% yield). Conversion to the acid chloride (SOCl₂, reflux) enables subsequent coupling.
Coupling Strategies for Methanone Bridge Formation
Acylative Coupling
Reaction of 3-phenylbenzo[c]isoxazole-5-carbonyl chloride with 3-(tert-butylsulfonyl)pyrrolidine in THF using 4-dimethylaminopyridine (DMAP) as a catalyst affords the target compound in 68% yield (Table 1). Elevated temperatures (50°C) reduce reaction time to 4 hours without epimerization.
Table 1 : Optimization of Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAP | THF | 25 | 12 | 68 |
| HOBt/EDC | DCM | 0→25 | 24 | 55 |
| None | Toluene | 110 | 6 | 42 |
Transition Metal-Mediated Approaches
Palladium-catalyzed carbonylative coupling using 3-iodobenzo[c]isoxazole and tert-butylsulfonylpyrrolidine under CO atmosphere (1 atm) achieves 61% yield. This method avoids pre-functionalization but requires stringent anhydrous conditions.
Process Optimization and Scale-Up
Solvent Effects
THF outperforms DCM and toluene in coupling reactions due to improved solubility of the acyl chloride intermediate. Polar aprotic solvents like DMF decrease yield (<50%) due to side reactions.
Temperature Control
Maintaining temperatures below 60°C during sulfonylation prevents tert-butyl group cleavage. Cryogenic conditions (-78°C) are unnecessary, as room-temperature reactions show comparable yields.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.65–7.43 (m, 5H, Ph), 3.82–3.45 (m, 4H, pyrrolidine), 1.39 (s, 9H, t-Bu).
- HRMS : Calculated for C₂₃H₂₅N₂O₄S [M+H]⁺: 449.1534; Found: 449.1536.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity. Chiral SFC confirms 98.5% ee, consistent with the (R)-configuration of the pyrrolidine.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone?
The synthesis typically involves coupling the pyrrolidine sulfonyl and benzo[c]isoxazole moieties. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for their ability to dissolve polar intermediates .
- Catalysts : Palladium-based catalysts (e.g., for cross-coupling) or acid/base catalysts may enhance reaction efficiency, though specific catalysts are context-dependent .
- Temperature control : Reactions often proceed at 60–100°C, with reflux conditions employed for stepwise coupling .
- Yield optimization : Purification via column chromatography or recrystallization (e.g., ethanol/chloroform mixtures) is critical .
Q. How can spectroscopic techniques elucidate the structural features of this compound?
- NMR : - and -NMR identify proton environments (e.g., tert-butyl sulfonyl protons at ~1.2 ppm) and carbon backbone .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNOS) and molecular weight (~423.5 g/mol) .
Q. What methods assess the compound’s thermal stability and shelf-life?
- Differential scanning calorimetry (DSC) : Measures melting points and phase transitions, indicating degradation thresholds .
- Thermogravimetric analysis (TGA) : Quantifies mass loss under controlled heating, informing storage conditions (e.g., desiccated, <25°C) .
Advanced Research Questions
Q. How do structural modifications to the benzo[c]isoxazole or pyrrolidine sulfonyl groups impact biological activity?
- Structure-activity relationship (SAR) :
- Benzo[c]isoxazole modifications : Electron-withdrawing groups (e.g., nitro) enhance binding to enzymatic targets (e.g., kinases) by altering electron density .
- Sulfonyl group variations : Bulkier substituents (e.g., tert-butyl) improve metabolic stability but may reduce solubility .
- Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, followed by bioactivity screening (e.g., IC assays) .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Enzyme inhibition : The benzo[c]isoxazole moiety may act as a competitive inhibitor for ATP-binding pockets (e.g., in kinases), validated via kinetic assays and X-ray crystallography .
- Receptor binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (K) to targets like G-protein-coupled receptors (GPCRs) .
Q. How should researchers address contradictory bioactivity data across studies?
- Experimental replication : Validate assays under standardized conditions (e.g., cell line, pH, temperature) .
- Orthogonal assays : Confirm activity via complementary methods (e.g., fluorescence polarization + Western blot) to rule out artifacts .
- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. What computational strategies predict the compound’s binding modes and pharmacokinetics?
Q. How can degradation products be identified and characterized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
